molecular formula C16H15BrN6O2 B2583882 5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide CAS No. 1021213-48-8

5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Cat. No.: B2583882
CAS No.: 1021213-48-8
M. Wt: 403.24
InChI Key: IDVYXOMMJYUADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN6O2 and its molecular weight is 403.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds similar to 5-bromo-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide demonstrates significant synthetic utility in creating diverse heterocyclic structures. For example, studies on the synthesis of novel dicationic imidazo[1,2-a]pyridines and related compounds highlight the strategic use of bromination and coupling reactions to construct complex molecules with potential antiprotozoal activities (Ismail et al., 2004).

Antimicrobial and Antiprotozoal Applications

Compounds structurally related to this compound have been explored for their antimicrobial and antiprotozoal properties. The synthetic routes to these molecules often involve intricate steps such as bromocyclization and nucleophilic displacement, leading to compounds with promising biological activities (Bagley et al., 2004).

Crystal Structure Analysis

The detailed study of crystal structures of similar compounds, through techniques like X-ray diffraction, provides valuable insights into their molecular conformations and potential interactions. For instance, the crystallographic analysis of a related 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide helps in understanding the molecular geometry and potential reactivity of such compounds (Anuradha et al., 2014).

Chemical Transformations and Derivative Synthesis

The reactivity of furan and pyridine-containing compounds, akin to this compound, has been explored for generating a plethora of derivatives. These transformations include cyclizations, nucleophilic substitutions, and other modifications leading to new molecules with varied properties and potential applications (Crabbé & Deprés, 1980).

Drug Discovery and Biological Evaluations

Compounds with structural similarities to this compound are often assessed for their biological activities, contributing to drug discovery efforts. Studies involving the synthesis and evaluation of novel heterocycles for anticancer and anti-5-lipoxygenase activities exemplify the potential therapeutic applications of such molecules (Rahmouni et al., 2016).

Properties

IUPAC Name

5-bromo-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN6O2/c17-13-2-1-12(25-13)16(24)20-10-9-19-14-3-4-15(23-22-14)21-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,22)(H,20,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVYXOMMJYUADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCNC(=O)C2=CC=C(O2)Br)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.